2,3-Dichlorbenzolsulfonamid

Übersicht

Beschreibung

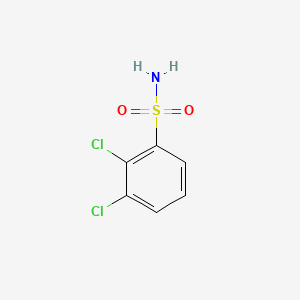

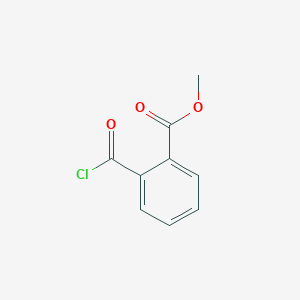

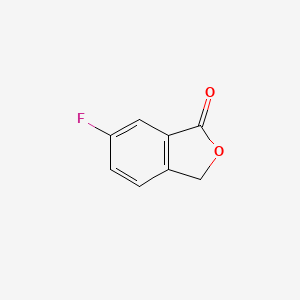

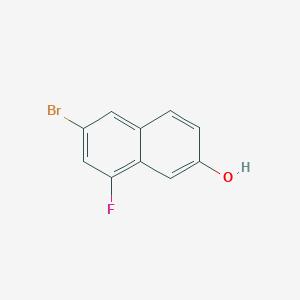

2,3-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is a white powder with a melting point of 224-225°C .

Molecular Structure Analysis

The molecular structure of 2,3-Dichlorobenzenesulfonamide consists of a benzene ring substituted with two chlorine atoms and a sulfonamide group . The InChI code for this compound is1S/C6H5Cl2NO2S/c7-4-2-1-3-5 (6 (4)8)12 (9,10)11/h1-3H, (H2,9,10,11) . Physical And Chemical Properties Analysis

2,3-Dichlorobenzenesulfonamide is a white powder with a melting point of 224-225°C . It has a molecular weight of 226.08 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antikrebsaktivität

2,3-Dichlorbenzolsulfonamid: könnte als Vorläufer bei der Synthese von Verbindungen mit potenziellen Antikrebsaktivitäten untersucht werden. Ähnlich wie seine verwandte Verbindung 2,4-Dichlorbenzolsulfonamid könnte es verwendet werden, um Chalkonderivate zu erzeugen, die zytotoxische Wirkungen auf Krebszellen aufweisen .

Zukünftige Richtungen

Research on chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety has shown promising anticancer and antioxidant properties . These compounds displayed notable anticancer effects on various human cancer cells and also showed dose-dependent activity against neutrophil elastase . This suggests potential future directions for the development of therapeutic agents based on 2,3-Dichlorobenzenesulfonamide.

Biochemische Analyse

Biochemical Properties

2,3-Dichlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase, among others . These interactions are primarily electrostatic and noncovalent, allowing 2,3-Dichlorobenzenesulfonamide to inhibit the activity of these enzymes effectively. This inhibition can lead to various downstream effects on cellular processes and metabolic pathways.

Cellular Effects

The effects of 2,3-Dichlorobenzenesulfonamide on cells are diverse and depend on the cell type and context. In cancer cells, for instance, derivatives of 2,3-Dichlorobenzenesulfonamide have shown notable anticancer effects by arresting the cell cycle, depolarizing the mitochondrial membrane, and activating caspases . These actions can lead to apoptosis and reduced cell proliferation. Additionally, 2,3-Dichlorobenzenesulfonamide can influence cell signaling pathways, gene expression, and cellular metabolism, further affecting cell function.

Molecular Mechanism

At the molecular level, 2,3-Dichlorobenzenesulfonamide exerts its effects through binding interactions with biomolecules and enzyme inhibition. The sulfonamide moiety of the compound engages in electrostatic and noncovalent bonding with protein residues at receptor binding sites . This interaction inhibits the activity of enzymes such as tyrosinase and acetylcholinesterase, leading to changes in gene expression and cellular function. The compound’s ability to inhibit multiple enzymes makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dichlorobenzenesulfonamide can change over time. The compound is relatively stable, with a melting point of 224-225°C . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to 2,3-Dichlorobenzenesulfonamide can lead to sustained enzyme inhibition and changes in cellular metabolism. In vivo studies are needed to further elucidate the long-term effects and potential degradation of the compound.

Dosage Effects in Animal Models

The effects of 2,3-Dichlorobenzenesulfonamide in animal models vary with dosage. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity At higher doses, toxic effects such as liver and kidney damage have been observed

Metabolic Pathways

2,3-Dichlorobenzenesulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the metabolism and detoxification of the compound. The metabolic pathways of 2,3-Dichlorobenzenesulfonamide can influence its efficacy and toxicity in biological systems.

Transport and Distribution

The transport and distribution of 2,3-Dichlorobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects. Understanding the transport mechanisms and distribution patterns of 2,3-Dichlorobenzenesulfonamide is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

2,3-Dichlorobenzenesulfonamide is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles such as the mitochondria, where it exerts its effects on enzyme activity and cellular metabolism. The subcellular localization of 2,3-Dichlorobenzenesulfonamide is a critical factor in determining its biological activity and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2,3-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJARBNAXWFCCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429135 | |

| Record name | 2,3-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82967-94-0 | |

| Record name | 2,3-Dichlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082967940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DICHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WS2XA628M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,3-dichlorobenzenesulfonamide contribute to its activity as a CCR4 antagonist?

A1: While the paper focuses on derivatives of 2,3-dichlorobenzenesulfonamide, it highlights that this specific structure was not ideal for CCR4 antagonism. The research aimed to identify modifications that would improve its activity. X-ray diffraction studies revealed that incorporating a pyrazole ring led to intramolecular hydrogen bonding with the sulfonamide NH group. This interaction promoted a "clip or orthogonal conformation," believed to be crucial for binding to CCR4 []. Replacing the 2,3-dichlorobenzenesulfonamide with a 5-chlorothiophenesulfonamide further enhanced the compound's properties. Ultimately, the study demonstrated that simply having the 2,3-dichlorobenzenesulfonamide moiety wasn't sufficient for optimal activity; specific structural modifications were needed to improve binding and achieve desirable CCR4 antagonism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B1312454.png)

![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)